2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-on
Übersicht
Beschreibung
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One efficient synthetic route involves the reaction of azides obtained from Baylis-Hillman adducts with triphenylphosphine to form iminophosphoranes. These intermediates then react with carbon disulfide at 40°C to produce isothiocyanates. The isothiocyanates subsequently react with primary amines to yield thiourea intermediates, which are converted into the target compound in the presence of potassium carbonate or sodium methoxide .
Industrial Production Methods
Industrial production methods for 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involve optimizing reaction conditions to maximize yield and purity. This includes the use of microwave irradiation to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include:
- 2-oxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 2-thioxo-5,6-dimethyl-1H,3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one apart from similar compounds is its unique thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBCDCLMGDIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394066 | |
Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-97-9 | |
Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What are the potential therapeutic applications of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?
A: Research suggests that these compounds hold promise as potential therapeutic agents for inflammatory diseases and phenylketonuria (PKU). Specifically, some derivatives have shown significant in vitro inhibition of COX-2, a key enzyme involved in inflammation [, , ]. Additionally, two specific compounds, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one, have demonstrated the ability to stabilize mutant forms of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, potentially offering a novel therapeutic strategy for this genetic disorder [].
Q2: How does the structure of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one impact its biological activity?
A: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it highlights that modifications to the core structure can significantly impact biological activity. For example, introducing a methanesulfonamide group to the 3-amino position of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one resulted in derivatives with noteworthy COX-2 inhibitory activity []. Similarly, the presence of specific substituents in compounds like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one proved crucial for their ability to stabilize PAH []. These findings underscore the importance of systematic structural modifications in optimizing the desired biological activity of this class of compounds.
Q3: Are there established synthetic routes for the production of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?
A: Yes, researchers have developed various synthetic approaches. One method involves the base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates, leading to the formation of 3-substituted-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones []. Interestingly, employing microwave irradiation in this reaction allowed for the isolation of the uncyclized intermediates, ethyl 4,5-dimethyl-2-[(substituted carbamothioyl)amino]thiophene-3-carboxylates, providing valuable insights into the reaction mechanism []. These synthetic strategies pave the way for the development of more efficient and diverse libraries of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.